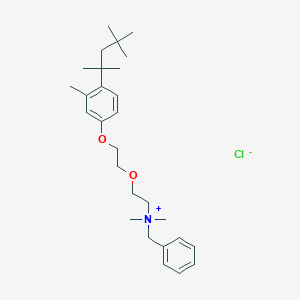
Methylbenzethonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbenzethonium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is often used in formulations requiring antimicrobial and surface-active agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Preparation of the Tertiary Amine: The tertiary amine is synthesized by reacting dimethylamine with benzyl chloride.
Quaternization: The tertiary amine is then reacted with 2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl chloride to form the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Mixing: Reactants are continuously fed into the reactor.
Temperature Control: The reaction temperature is carefully controlled to optimize the yield.
Purification: The product is purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbenzethonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
Methylbenzethonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Wirkmechanismus
The mechanism of action of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and fungi. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and ion transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
Methylbenzethonium chloride is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its bulky substituents provide enhanced stability and efficacy compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
15716-02-6 |
|---|---|
Molekularformel |
C28H44ClNO2 |
Molekulargewicht |
462.1 g/mol |
IUPAC-Name |
benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WYWSKWZUWZLELX-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
Key on ui other cas no. |
15716-02-6 |
Synonyme |
Diisobutyl cresoxyethoxyethyl dimethyl benzyl ammonium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















